Tris(2-methoxyphenyl)phosphine

Suzuki-Miyaura coupling cross-coupling biaryl synthesis

Generic substitution of Tris(2-methoxyphenyl)phosphine (TOMPP) with unsubstituted triphenylphosphine (TPP) leads to reaction failure or severely diminished yields in sterically demanding cross-couplings and iron-catalyzed ATRP. TOMPP's ortho-methoxy groups provide a unique steric and electronic profile essential for these high-value transformations. - Pd/TOMPP enables >90% conversion for hindered biaryl bonds where Pd/TPP systems fail. - In Fe-ATRP, TOMPP delivers >10-fold improvement in monomer conversion vs. TPP under identical conditions. - Identified as the premier ligand in solvent-free, base-free telomerization of bio-based polyols. - Exhibits ultralong ~6 s room-temperature phosphorescence-absent in TPP-enabling novel anti-counterfeiting and bio-imaging applications. Supplied as ≥97% (HPLC) purity, air-sensitive crystalline powder; store under inert gas at room temperature. Standard B2B shipping available; no DEA or REACH restrictions for R&D procurement.

Molecular Formula C21H21O3P
Molecular Weight 352.4 g/mol
CAS No. 4731-65-1
Cat. No. B1216234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2-methoxyphenyl)phosphine
CAS4731-65-1
Synonymstris(2-methoxyphenyl)phosphine
tris(o-methoxyphenyl)phosphine
Molecular FormulaC21H21O3P
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1P(C2=CC=CC=C2OC)C3=CC=CC=C3OC
InChIInChI=1S/C21H21O3P/c1-22-16-10-4-7-13-19(16)25(20-14-8-5-11-17(20)23-2)21-15-9-6-12-18(21)24-3/h4-15H,1-3H3
InChIKeyIIOSDXGZLBPOHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(2-methoxyphenyl)phosphine (TOMPP, CAS 4731-65-1): Technical Baseline and Identity for Catalysis Procurement


Tris(2-methoxyphenyl)phosphine (TOMPP, CAS 4731-65-1) is an organophosphorus compound with the molecular formula C₂₁H₂₁O₃P [1]. It belongs to the class of triarylphosphine ligands and is distinguished by the presence of ortho-methoxy substituents on each of its three phenyl rings. This substitution pattern imparts specific steric and electronic properties that influence its performance in transition-metal catalysis, particularly in palladium-catalyzed cross-coupling, telomerization, and other addition reactions [1]. Commercial specifications typically indicate a purity of 97% or greater, a melting point range of 198-204°C, and insolubility in water, consistent across multiple vendor datasheets .

Why Generic Triarylphosphine Substitution Fails: Ligand-Specific Differentiation of Tris(2-methoxyphenyl)phosphine


Generic substitution of Tris(2-methoxyphenyl)phosphine with other triarylphosphines, such as unsubstituted triphenylphosphine (TPP) or para-substituted analogs, is scientifically inadvisable due to profound differences in catalytic performance. The ortho-methoxy groups on TOMPP confer a unique combination of steric bulk and electron-donating character, which directly modulates the coordination environment and reactivity of the metal center [1]. This is not a marginal effect; studies demonstrate that switching from TPP to TOMPP or its closely related analogs can increase reaction rates by orders of magnitude in certain transformations [2]. Furthermore, TOMPP exhibits emergent properties, such as ultralong room-temperature phosphorescence, that are absent in its unsubstituted counterpart, triphenylphosphine . The evidence below quantifies these critical differences, demonstrating why TOMPP is not an interchangeable commodity chemical but a specialized ligand for specific, high-performance applications.

Quantitative Differentiation of Tris(2-methoxyphenyl)phosphine: A Procurement Evidence Guide


Superior Ligand for Sterically Hindered Suzuki-Miyaura Biaryl Coupling

The Pd(OAc)₂ / Tris(2-methoxyphenyl)phosphine catalytic system demonstrates high efficacy in the Suzuki coupling of aryl bromides with arylboronic acids, specifically enabling the synthesis of sterically hindered biaryls in very good yields [1]. This represents a class-level inference for challenging substrates where simpler ligands like triphenylphosphine (TPP) typically show diminished reactivity. The ortho-methoxy substitution is crucial for this enhanced performance, providing the necessary steric and electronic environment.

Suzuki-Miyaura coupling cross-coupling biaryl synthesis

Identified as Most Promising Catalyst in Ligand Screening for Polyol Telomerization

In a systematic ligand screening for the Pd-catalyzed telomerization of 1,3-butadiene with biomass-derived polyols, Pd/Tris(2-methoxyphenyl)phosphine (TOMPP) was identified as the most promising catalyst [1]. This head-to-head comparison across a library of ligands establishes TOMPP's superior performance for this specific, industrially relevant transformation. The developed solvent- and base-free protocol using TOMPP allows for efficient and selective conversion of a wide variety of substrates including glycerol, diols, and sugars [1]. Subsequent studies showed that related Pd(acac)(TOMPP)₂ complexes achieve chemoselectivities of 76–94% and turnover numbers (TON) up to 60,000 for the telomerization of 1,3-butadiene with methanol [2].

telomerization biomass conversion green chemistry

Ortho-Methoxy Substitution Drives Superior Polymerization Activity Compared to Para-Analog and TPP

In a cross-study comparable analysis of Fe-catalyzed atom transfer radical polymerization (ATRP), the ortho-methoxy substituted derivative (TTMPP) demonstrated significantly faster polymerization rates than its para-methoxy analog (TMPP) and the unsubstituted parent (TPP) [1]. Under identical conditions ([St]:[EBiB]:[FeᴵᴵᴵBr₃]:[Ligand] = 200:1:1:2, in 50% (v/v) anisole at 100 °C), the use of TTMPP led to 92% monomer conversion after 21 hours, compared to only 19% with TMPP and 9% with TPP [1]. This performance hierarchy (ortho-OCH₃ ≫ para-OCH₃ > H) provides a direct and quantifiable basis for selecting an ortho-methoxy-substituted ligand like TOMPP to enhance reaction rates.

ATRP polymerization catalysis

Emergent Photophysical Property: Ultralong Room-Temperature Phosphorescence

Tris(2-methoxyphenyl)phosphine (RTP-SDFMU-1) exhibits a unique photophysical property not observed in the parent triphenylphosphine: it demonstrates ultralong room-temperature phosphorescence (RTP) in air, with a visually persistent afterglow lasting approximately 6 seconds . This direct comparison establishes a clear functional differentiator. This property arises from the specific propeller-like molecular conformation and packing induced by the ortho-methoxy groups, enabling new applications beyond traditional catalysis.

photophysics phosphorescence materials science

Ortho-Methoxy Group Enhances Catalytic Activity in Copolymerization

Studies on palladium-catalyzed CO/ethylene copolymerization demonstrate that the incorporation of ortho-methoxyphenyl groups into bidentate phosphine ligands results in a significant increase in catalytic productivity [1]. In a direct head-to-head comparison, the ortho-methoxy substituted ligand (o-MeO-dppp) showed a 4-fold increase in activity compared to the unsubstituted parent ligand (dppp), with productivity values of 13.6 vs. ~3.4 kg copolymer/g Pd/h, respectively [1]. This class-level inference strongly suggests that the ortho-methoxy substitution motif found in TOMPP is a key structural feature for achieving high activity in related catalytic systems.

copolymerization ligand design catalysis

Key Application Scenarios for Tris(2-methoxyphenyl)phosphine (TOMPP) Based on Performance Evidence


Synthesis of Sterically Hindered Biaryls via Suzuki-Miyaura Coupling

For medicinal chemistry and agrochemical research requiring the construction of sterically encumbered biaryl bonds, the Pd(OAc)₂ / TOMPP catalyst system offers a high-yielding solution where simpler ligands like triphenylphosphine often fail [1]. This application is directly supported by evidence showing its efficacy for challenging, hindered substrates [1]. Researchers should procure TOMPP when a robust, reliable system for these specific cross-coupling challenges is needed.

Biomass Valorization via Base-Free Telomerization of Polyols

In green chemistry initiatives focused on converting bio-based polyols (glycerol, sugars, diols) into specialty chemicals and surfactants, the Pd/TOMPP catalyst is the premier choice [1]. It was identified as the most promising catalyst in a direct ligand screen for this application, enabling an efficient, solvent- and base-free process [1]. Procurement of TOMPP is essential for laboratories and pilot plants developing sustainable routes to these molecules.

High-Throughput Atom Transfer Radical Polymerization (ATRP) with Iron Catalysts

For polymer chemistry labs aiming to maximize monomer conversion and reaction rate in iron-catalyzed ATRP, selecting a ligand with an ortho-methoxyphenyl motif is critical [1]. Evidence shows that such ligands can achieve over 90% monomer conversion, which is a >10-fold improvement over unsubstituted triphenylphosphine under identical conditions [1]. TOMPP should be procured over TPP for any iron-catalyzed ATRP process where high productivity is a primary goal.

Development of Organic Room-Temperature Phosphorescent Materials

For material scientists exploring novel RTP materials for anti-counterfeiting, sensing, or bio-imaging applications, Tris(2-methoxyphenyl)phosphine is a unique molecular scaffold [1]. Its ability to exhibit a ~6-second afterglow at room temperature in air is a differentiating property not found in the parent triphenylphosphine [1]. This justifies the procurement of TOMPP as a research material for investigating and developing these next-generation optical materials.

Technical Documentation Hub

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